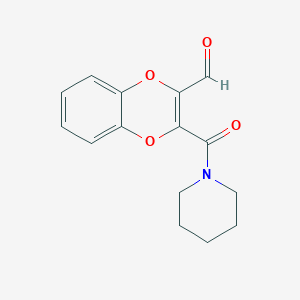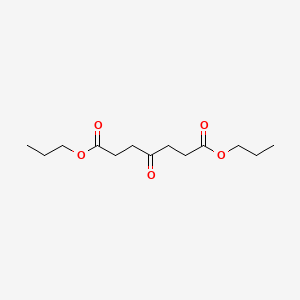![molecular formula C8H7ClN4S2 B14317328 Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- CAS No. 111988-51-3](/img/structure/B14317328.png)
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a thiazolidine ring with a chloro-thiazolylmethyl substituent. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. This reaction is often facilitated by the presence of bromine or iodine, silica chloride, or other catalysts such as ammonium 12-molybdophosphate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit unique properties and are used in different applications depending on their chemical structure and reactivity.
Scientific Research Applications
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound often acts by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. This interaction can result in various physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamides, such as calcium cyanamide and thiamethoxam .
Uniqueness
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazolidine ring with a chloro-thiazolylmethyl substituent makes it particularly versatile in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
111988-51-3 |
|---|---|
Molecular Formula |
C8H7ClN4S2 |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C8H7ClN4S2/c9-7-11-3-6(15-7)4-13-1-2-14-8(13)12-5-10/h3H,1-2,4H2 |
InChI Key |
RUXHRNZZERQELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC#N)N1CC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





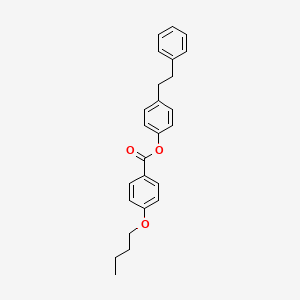
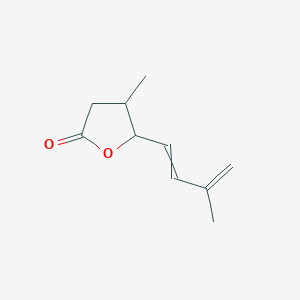
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
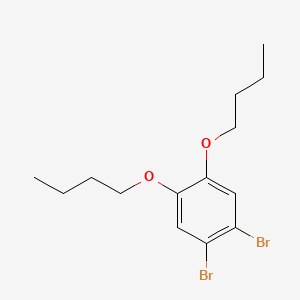

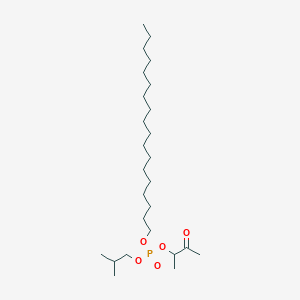
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
